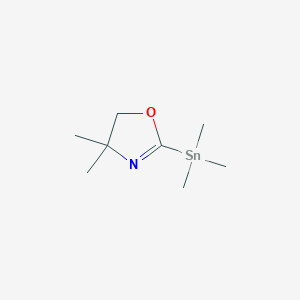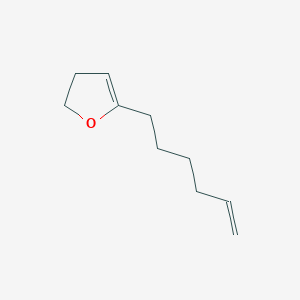
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde is an organic compound with a complex structure that includes a carbazole core substituted with dimethylamino and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable carbazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted carbazoles .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
Dimethylamine: A secondary amine with various industrial applications.
Uniqueness
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
114414-15-2 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
3-(dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde |
InChI |
InChI=1S/C17H18N2O/c1-10-5-6-11(2)17-15(10)16-12(9-20)14(19(3)4)8-7-13(16)18-17/h5-9,18H,1-4H3 |
Clave InChI |
CJSPBDULVMPVSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(C=CC(=C3C=O)N(C)C)NC2=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


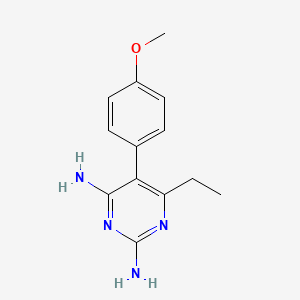
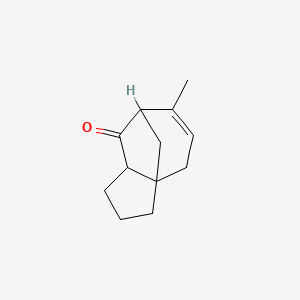
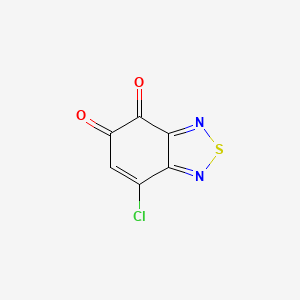

![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
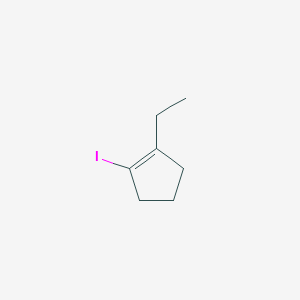

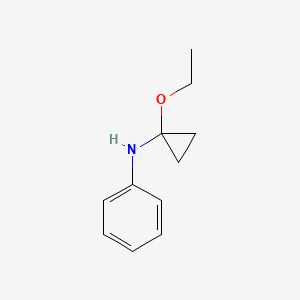


![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

